molecular formula C21H20N2O B10895670 N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide

N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide

Cat. No.: B10895670
M. Wt: 316.4 g/mol
InChI Key: JRXAVVXECFQRHC-CJLVFECKSA-N
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Description

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthohydrazide core with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE typically involves the condensation of 3,4-dimethylbenzaldehyde with 1-naphthohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE
  • N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3-NITROBENZAMIDE

Uniqueness

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE is unique due to its specific substitution pattern on the phenyl ring and the presence of the naphthohydrazide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethylphenyl)ethylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C21H20N2O/c1-14-11-12-18(13-15(14)2)16(3)22-23-21(24)20-10-6-8-17-7-4-5-9-19(17)20/h4-13H,1-3H3,(H,23,24)/b22-16+

InChI Key

JRXAVVXECFQRHC-CJLVFECKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/NC(=O)C2=CC=CC3=CC=CC=C32)/C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=NNC(=O)C2=CC=CC3=CC=CC=C32)C)C

Origin of Product

United States

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